ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate, or N-ethyl-5-amino-1-naphthalen-2-yl-pyrazole-4-carboxylate, is a chemical compound with a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, including drugs, and as an intermediate in the synthesis of several other compounds. In addition, it has been used as a catalyst in several biochemical and physiological processes.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity has been exploited in the creation of pyrazolo[5,1-c]triazines, pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions, showcasing its utility in building complex organic molecules (Ghozlan et al., 2014). Another study highlighted its application in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, demonstrating its potential in generating diverse pharmacophoric structures (Lebedˈ et al., 2012).
Pharmacological Applications
The compound has shown significance in pharmacology, particularly as a σ(1) receptor antagonist. Its derivatives have been evaluated for their potential in treating neurogenic pain and various neuropathic pain models, highlighting the compound's therapeutic promise (Díaz et al., 2012). Additionally, its role in synthesizing inhibitors for Plasmodium falciparum dihydroorotate dehydrogenase suggests potential applications in antimalarial drug development (Vah et al., 2022).
Material Science and Corrosion Inhibition
In material science, derivatives of ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate have been studied as corrosion inhibitors for mild steel, indicating its potential in industrial applications for protecting metals against corrosion. The efficiency and the adsorption behavior of these derivatives on metal surfaces have been explored, showcasing the practical applications of these compounds in extending the life of metal structures and components (Dohare et al., 2017).
Antitumor and Antimicrobial Activities
Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate has also found applications in the synthesis of compounds with potential antitumor and antimicrobial activities. Studies have synthesized and evaluated derivatives for their ability to inhibit the proliferation of cancer cell lines and microbial growth, demonstrating the compound's utility in developing new therapeutic agents (Liu et al., 2018).
properties
IUPAC Name |
ethyl 5-amino-1-naphthalen-2-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-16(20)14-10-18-19(15(14)17)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIRZLWDYNSASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC3=CC=CC=C3C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.